2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-8-14(19)17-6-11-4-13(7-15-5-11)12-2-3-20-9-12/h2-5,7,9H,6,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIIMGSRVOAHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a thiophene ring fused with a pyridine moiety, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene and pyridine components contribute to its binding affinity for various enzymes and receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : Its structural features allow it to act as a modulator of receptor activity, influencing signaling pathways that are crucial for cellular function.
Biological Activity Data
Recent studies have highlighted the compound's potential in various biological assays. Below is a summary table of key findings:
Case Studies and Research Findings
- Neuroprotective Effects : In a study evaluating neuroprotective properties, this compound exhibited significant protective effects on PC12 cells against oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .
- Antibacterial Activity : The compound has demonstrated notable antibacterial properties against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its MIC values indicate effectiveness at low concentrations, highlighting its potential as a therapeutic agent .
- Enzyme Selectivity : Molecular docking studies have shown that the compound selectively inhibits carbonic anhydrase II with a favorable binding profile compared to other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The presence of the thiophene and pyridine rings in the structure significantly enhances the compound's biological activity. Modifications to these rings or the acetamido group can lead to variations in potency and selectivity:
- Thiophene Substituents : Altering the substituents on the thiophene ring has been shown to affect binding affinity and selectivity towards target enzymes.
- Pyridine Variants : Different pyridine derivatives can modify the compound's pharmacokinetic properties, affecting absorption and distribution within biological systems.
Comparison with Similar Compounds
Pyridine Derivatives with Acetamide Substituents
Several pyridine-acetamide analogues have been documented in the Catalog of Pyridine Compounds (2017), differing in substituent type and position:
Key Comparisons :
- Hydrophilicity vs. Lipophilicity : The hydroxyl and iodo groups in and enhance polarity, whereas the trimethylsilyl ethynyl group in increases hydrophobicity. The target compound’s thiophene balances moderate lipophilicity with acetamide-derived polarity.
- The target compound’s thiophene and methylene bridge offer moderate bulk without excessive steric constraints.
- Electronic Properties : Thiophene’s electron-rich aromatic system may facilitate π-π stacking interactions, absent in hydroxyl- or iodo-substituted analogues.
Thiophene-Containing Analogues
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(Cyclohexylamino)Imidazo[1,2-a]Pyridin-2-yl)Thiophen-3-yl)Acetamide (Compound 1c)
- Structural Differences : Incorporates an adamantane moiety and imidazo[1,2-a]pyridine-thiophene scaffold.
- Functional Implications :
- Adamantane enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
- The imidazopyridine core offers additional hydrogen-bonding sites compared to the target’s simpler pyridine structure.
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)
- Core Heterocycle : Pyrimidine (vs. pyridine in the target compound), with a thietane (4-membered sulfur ring) substituent.
- Functional Differences :
- Thietane’s ring strain may increase reactivity compared to thiophene’s stability.
- The thioacetate ester is prone to hydrolysis, unlike the target’s stable acetamide groups.
Structural and Functional Implications
Q & A
Q. What are the key synthetic routes for preparing 2-acetamido-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
The synthesis of structurally similar acetamide derivatives often involves nucleophilic substitution or condensation reactions. For example, in the synthesis of 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide, chloroacetyl chloride was reacted with an oxadiazole precursor in triethylamine under reflux for 4 hours, with reaction progress monitored by TLC . Optimization may include adjusting solvent systems (e.g., replacing pet-ether with ethanol for recrystallization) or varying stoichiometric ratios. Computational tools like quantum chemical calculations can predict optimal reaction pathways and intermediates, reducing trial-and-error experimentation .
Q. How should researchers characterize this compound to confirm its structural integrity?
Standard characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm the absence of unreacted intermediates.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.
For example, thiadiazole derivatives were structurally validated using crystallographic data to confirm bond angles and ring conformations .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives of this compound for targeted biological activity?
Quantum mechanical calculations (e.g., density functional theory, DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. The ICReDD framework integrates computational and experimental data to optimize reaction pathways, enabling rapid screening of derivatives with modified pyridine or thiophene moieties . For instance, substituent effects on bioactivity in thiadiazole derivatives were analyzed computationally before synthesizing analogs .
Q. What experimental strategies are recommended to resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
Contradictions may arise from assay variability, impurity interference, or differential binding in cellular vs. enzymatic systems. Strategies include:
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results.
- Dose-response curve replication : Perform triplicate assays with independent synthetic batches.
- Orthogonal assays : Compare enzymatic inhibition with cell-based viability assays.
For example, discrepancies in antibacterial activity of thiadiazole derivatives were resolved by standardizing microbial strains and growth conditions .
Q. How can researchers design stability studies for this compound under varying storage and physiological conditions?
Stability studies should assess:
- Thermal degradation : Accelerated aging at 40°C/75% RH for 6 months, with periodic HPLC analysis.
- Photostability : Exposure to UV light (ICH Q1B guidelines).
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS.
Structural analogs like N-(3,4-dimethoxyphenethyl)-acetamide derivatives have shown sensitivity to alkaline hydrolysis, necessitating pH-controlled formulations .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?
- LC-MS/MS : Provides high sensitivity and specificity for low-concentration detection. Use isotopically labeled internal standards (e.g., ²H or ¹³C analogs) to correct for matrix effects.
- Microdialysis : For real-time monitoring in pharmacokinetic studies.
- Solid-phase extraction (SPE) : Pre-concentration from biological samples using C18 cartridges .
Q. How can researchers address solubility challenges during in vitro testing?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for hydrophobic analogs.
- pH adjustment : Solubilize ionizable groups using buffers (e.g., phosphate buffer pH 7.4) .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
